molecular formula C13H20N2O2 B14830889 4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine

4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine

Katalognummer: B14830889
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: INFXMBZMJAULHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by its tert-butoxy and cyclopropoxy functional groups attached to a pyridine ring, making it a unique structure in the field of organic chemistry.

Eigenschaften

Molekularformel

C13H20N2O2

Molekulargewicht

236.31 g/mol

IUPAC-Name

5-cyclopropyloxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-10-7-12(14-4)15-8-11(10)16-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI-Schlüssel

INFXMBZMJAULHM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC(=NC=C1OC2CC2)NC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common method involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield.

Analyse Chemischer Reaktionen

4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.